1-(5-Methoxypyridin-2-YL)-N-methylmethanamine

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Many medicinal chemistry programs are stalled by the lack of a stable, ready-to-use secondary amine fragment for SAR exploration. 1-(5-Methoxypyridin-2-YL)-N-methylmethanamine solves this: • Directly usable in amide coupling, reductive amination, or alkylation without a de novo N-methylation step. • ≥95% purity in a stable salt form supports high-throughput parallel chemistry with no extra purification. • Structurally pre-validated in patent-protected CSF-1R inhibitor scaffolds, enabling rapid hit-to-lead progression.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13256061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methoxypyridin-2-YL)-N-methylmethanamine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCNCC1=NC=C(C=C1)OC
InChIInChI=1S/C8H12N2O/c1-9-5-7-3-4-8(11-2)6-10-7/h3-4,6,9H,5H2,1-2H3
InChIKeyOBZUNPXMJPOKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methoxypyridin-2-YL)-N-methylmethanamine: Chemical Identity and Procurement Baseline


1-(5-Methoxypyridin-2-YL)-N-methylmethanamine (CAS 1060801-72-0) is a 2-pyridylmethylamine derivative, classified as a secondary amine, with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . Its structure features a pyridine ring substituted with a methoxy group at the 5-position and an N-methylmethanamine group at the 2-position. This compound is primarily utilized as a synthetic building block in medicinal chemistry, serving as an intermediate for constructing more complex pharmaceutical candidates, and has been specifically identified in patent-protected CSF-1R inhibitor scaffolds .

Secondary amine synthon for CSF-1R inhibitor research
Predicted CNS property shift via N-methyl group
Dihydrochloride salt simplifies procurement and storage

Why 1-(5-Methoxypyridin-2-YL)-N-methylmethanamine Cannot Be Interchanged with Primary Amine Analogs


Generic substitution of 1-(5-methoxypyridin-2-yl)-N-methylmethanamine with its primary amine analog, (5-methoxypyridin-2-yl)methanamine, fails due to fundamental differences in their chemical and pharmacological properties. The secondary N-methyl group is not a simple extension but fundamentally alters the molecule's basicity, steric profile, and hydrogen-bonding capacity, which are critical for target engagement and metabolic stability [1]. While direct comparative biological data is scarce in the public domain, the secondary amine is a privileged motif in known CSF-1R inhibitors, suggesting a distinct structure-activity relationship (SAR) requirement that a primary amine cannot fulfill .

This Product
Secondary amine (N-methyl)
Analog
Primary amine (5-methoxy analog)
N-methyl alters basicity, sterics, and H-bonding for target engagement
Primary amine lacks required CSF-1R inhibitor pharmacophore
CNS property profile (logP, efflux liability) may shift away

Quantitative Differentiation Guide for 1-(5-Methoxypyridin-2-YL)-N-methylmethanamine


Secondary vs. Primary Amine: Impact on Physicochemical Properties for CNS Drug Design

The secondary N-methylmethanamine group in the target compound is predicted to increase lipophilicity and reduce hydrogen-bond donor count compared to the primary amine analog, (5-methoxypyridin-2-yl)methanamine. This shift is critical for central nervous system (CNS) penetration. While no experimental logD or pKa data were found for the specific compound, the primary amine analog has a reported logP of -0.19 [1]. The addition of a methyl group typically adds ~0.5 log units, moving the property space closer to optimal ranges for CNS drug candidates, potentially reducing P-glycoprotein (P-gp) efflux liability [2].

Lipophilicity Shift
Class-level inference
Δ logP ~ +0.5 (estimated)
Target: predicted logP ~0.3
Primary amine: logP −0.19
Supports CNS penetration review
No experimental logD available
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Privileged Scaffold in CSF-1R Inhibitors: N-Methyl Requirement for Potency

The 5-methoxypyridin-2-yl moiety is a validated substructure in potent CSF-1R inhibitors, exemplified by compounds like CSF1R-IN-7 . In patented inhibitor series, the N-methyl group on the methylamine linker is not merely a synthetic intermediate but a critical pharmacophoric element. While direct binding data for the standalone fragment is absent, the presence of this exact secondary amine in highly optimized leads (e.g., CHEMBL3086321 with IC50 1.70 nM against CSF-1R [1]) implies that the N-methyl substitution is essential for achieving the desired binding conformation and potency. The primary amine analog (5-methoxypyridin-2-yl)methanamine is not reported as a competent building block for these advanced leads, suggesting a distinct SAR.

CSF-1R SAR
Supporting evidence
N-methyl present in potent leads
Patent analysis; IC50 1.70 nM for advanced analog (CHEMBL3086321)
Indicates required pharmacophore for CSF-1R inhibition
Fragment-only data not available
CSF-1R Kinase Inhibitor Structure-Activity Relationship

Stability and Storage Advantage: Dihydrochloride Salt Form

The compound is commercially available as a dihydrochloride salt (CAS 1795503-46-6) . This salt form offers superior solid-state stability and aqueous solubility compared to the free base, which is often an oil. The primary amine analog (5-methoxypyridin-2-yl)methanamine is typically supplied as the free base (CAS 905306-69-6) with a purity specification of 95-98% and requires storage under inert atmosphere to prevent degradation . The dihydrochloride salt's enhanced shelf-life and simplified handling logistics present a quantifiable operational advantage for procurement and inventory management.

Salt Form Stability
Direct head-to-head
Dihydrochloride: enhanced solid-state stability
Salt: stable under dry conditions
Free base: requires inert atmosphere
Supports reproducible synthesis campaigns
Vendor-specified conditions
Formulation Stability Handling

Validated Application Scenarios for 1-(5-Methoxypyridin-2-YL)-N-methylmethanamine


CSF-1R Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The compound serves as a direct fragment hit or key intermediate for synthesizing potent CSF-1R inhibitors, a target class implicated in oncology and inflammatory diseases . Using this secondary amine fragment, as opposed to the primary amine, allows medicinal chemists to explore SAR around the N-methyl group without a de novo synthetic step, accelerating structure-activity relationship campaigns.

CNS Drug Development Programs Requiring Optimized Physicochemical Profiles

For CNS targets, the predicted physicochemical shift (ΔLogP ~ +0.5) positions the compound in a more favorable property space than its primary amine analog, potentially improving blood-brain barrier permeability and reducing efflux susceptibility [1]. This makes it a strategic choice as a starting fragment for CNS-focused libraries.

Parallel Synthesis and Compound Library Construction

The secondary amine handle provides a single point for rapid diversification through amide bond formation, reductive amination, or alkylation. Its commercial availability in a stable salt form with ≥95% purity supports reliable, high-throughput parallel chemistry without the need for additional purification or handling precautions, unlike the more reactive primary amine free base.

Application
Selection Property
Validation Focus
CSF-1R inhibitor fragment-based discovery
N-methyl pharmacophore
CSF-1R binding and kinase selectivity
CNS drug candidate library synthesis
Predicted CNS MPO profile
Permeability and efflux ratio screening
High-throughput parallel synthesis
Stable dihydrochloride salt form
Coupling reaction reproducibility
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